molecular formula C14H11ClFNO4 B8714104 Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]- CAS No. 87135-08-8

Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-

Cat. No. B8714104
CAS RN: 87135-08-8
M. Wt: 311.69 g/mol
InChI Key: YUIKUTLBPMDDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]- is a useful research compound. Its molecular formula is C14H11ClFNO4 and its molecular weight is 311.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87135-08-8

Molecular Formula

C14H11ClFNO4

Molecular Weight

311.69 g/mol

IUPAC Name

2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)

InChI Key

YUIKUTLBPMDDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 67.0 g (0.206 mole) of methyl 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propionate, 350 ml of dioxan and 250 ml of 1N sodium hydroxide solution is stirred for 2 hours at 40° C. The reaction mixture is poured into a mixture of ice and 150 ml of 2N hydrochloric acid and extracted twice with ethyl acetate. The extracts are washed with a saturated solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated by evaporation, affording 63.6 g (99% of theory) of 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propionic acid with a melting point of 95°-97° C.
Name
methyl 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propionate
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 13.0 g (0.04 mol) of (R) (+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)]-methyl ester in 65 ml of dioxane are added 42 ml of 1N sodium hydroxide and the mixture is stirred for 21/2 hours at a temperature of 35°. Then it is poured onto an ice/water mixture and acidified with 22 ml of 2N hydrochloric acid. The organic material is extracted therefrom twice with ethyl acetate. The organic layers are washed with a saturated salt solution and dried over magnesium sulfate, filtered and concentrated. The residue is cristallized from ethyl acetate/hexane and yields 10.2 g (81.8% of the theory) of the above (2R) (+)-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid as white cristals, which melt at 95°-96° ([α]D20 =+37.5°±0.5°2% in acetone).
Name
( R )
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)]-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.